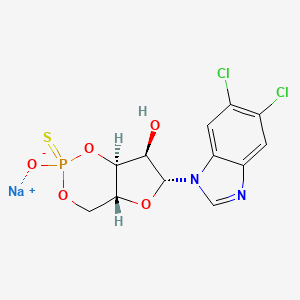

Sp-5,6-dichloro-cBIMPS (sodium salt)

Übersicht

Beschreibung

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) ist eine Benzimidazol-Monophosphorothioat-Verbindung, die als potenter Aktivator der Proteinkinase A wirkt. Diese Verbindung ist selektiv für die Proteinkinase A gegenüber der Proteinkinase G und resistent gegen den Abbau durch cyclische Nukleotid-Phosphodiesterasen . Sie zeigt eine gute Zellpermeabilität und verhindert die Aggregation von Thrombin-stimulierten Blutplättchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Benzimidazol- und Ribofuranosylgruppen beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Sp-5,6-Dichlor-cBIMPS (Natriumsalz) umfasst die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in kristalliner Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome am Benzimidazolring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand verändern.

Hydrolyse: Die Phosphorothioatgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid.

Hydrolyse: Saure oder basische Lösungen werden verwendet, um die Phosphorothioatgruppe zu hydrolysieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzimidazolderivate ergeben, während die Hydrolyse Phosphorsäurederivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung von cyclischen Adenosinmonophosphat-Signalwegen und der Aktivierung der Proteinkinase A verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um Zellsignalmechanismen und Proteinphosphorylierung zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen zur Verhinderung der Blutplättchenaggregation und zur Untersuchung von Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von biochemischen Assays und als Forschungsreagenz in der pharmazeutischen Forschung eingesetzt

Wirkmechanismus

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) übt seine Wirkung durch Aktivierung der Proteinkinase A aus. Die Verbindung bindet an die regulatorischen Untereinheiten der Proteinkinase A und verursacht eine Konformationsänderung, die die katalytischen Untereinheiten freisetzt. Diese katalytischen Untereinheiten phosphorylieren dann Zielproteine, was zu verschiedenen zellulären Reaktionen führt. Die Verbindung ist selektiv für die Proteinkinase A gegenüber der Proteinkinase G und resistent gegen den Abbau durch cyclische Nukleotid-Phosphodiesterasen .

Analyse Chemischer Reaktionen

Types of Reactions

Sp-5,6-dichloro-cBIMPS (sodium salt) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The phosphorothioate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the phosphorothioate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce phosphoric acid derivatives .

Wissenschaftliche Forschungsanwendungen

Cell Signaling Studies

Sp-5,6-dichloro-cBIMPS is primarily used in studies investigating PKA-related signaling pathways. Its ability to selectively activate PKA enables researchers to explore its role in various cellular processes, including:

- Memory Formation : Research indicates that PKA activation is critical for memory formation and neuronal function. Sp-5,6-dichloro-cBIMPS has been instrumental in elucidating these mechanisms through controlled experiments that assess its effects on neuronal activity and synaptic plasticity .

- Cardiovascular Research : The compound's effects on cardiac tissues have been studied, particularly regarding ion channel modulation and lipolysis in adipocytes. It demonstrates significant physiological responses that are crucial for understanding heart function and metabolic processes .

Pharmacological Studies

The compound is utilized in pharmacological research to investigate potential therapeutic applications and drug interactions:

- Platelet Function : In vitro studies have shown that Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced aggregation in human platelets by inducing phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of PKA . This has implications for understanding blood clotting mechanisms and developing anti-thrombotic therapies.

- Comparative Efficacy : When compared to other PKA activators like 8-pCPT-cAMP, Sp-5,6-dichloro-cBIMPS exhibits superior efficacy in activating PKA in intact cells, making it a preferred choice for researchers aiming to study cAMP-mediated pathways without interference from other kinases .

Case Study 1: Neuronal Function

A study demonstrated that Sp-5,6-dichloro-cBIMPS effectively activates PKA in neuronal cells, leading to enhanced synaptic transmission. The findings suggest that this compound could be pivotal in understanding memory-related disorders where PKA signaling is disrupted .

Case Study 2: Thrombin-Induced Aggregation

In an experimental setup involving human platelets, Sp-5,6-dichloro-cBIMPS was shown to significantly reduce aggregation induced by thrombin. This study highlighted its potential use as a therapeutic agent in managing conditions related to excessive clot formation .

Wirkmechanismus

Sp-5,6-dichloro-cBIMPS (sodium salt) exerts its effects by activating protein kinase A. The compound binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-pCPT-cAMP: Ein weiteres cyclisches Adenosinmonophosphatanalogon, das sowohl die Proteinkinase A als auch die Proteinkinase G aktiviert.

Dibutyryl-cyclisches Adenosinmonophosphat: Ein weit verbreitetes cyclisches Adenosinmonophosphatanalogon mit ähnlichen Anwendungen, aber unterschiedlichen Stabilitäts- und Permeabilitätseigenschaften.

Einzigartigkeit

Sp-5,6-Dichlor-cBIMPS (Natriumsalz) ist einzigartig aufgrund seiner hohen Selektivität für die Proteinkinase A, Resistenz gegen den Abbau durch cyclische Nukleotid-Phosphodiesterasen und ausgezeichneten Zellpermeabilität. Diese Eigenschaften machen es zu einem wertvollen Werkzeug zur Untersuchung von cyclischen Adenosinmonophosphat-Signalwegen und der Aktivierung der Proteinkinase A in verschiedenen Forschungsanwendungen .

Biologische Aktivität

Sp-5,6-dichloro-cBIMPS (sodium salt) is a potent and specific activator of protein kinase A (PKA), which plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₀Cl₂N₂NaO₅PS

- CAS Number : 120912-54-1

- Molecular Weight : 419.15 g/mol

- Ki Value : 30 nM (indicating high potency as a PKA activator) .

Sp-5,6-dichloro-cBIMPS functions primarily as a cAMP analog, selectively activating cAMP-dependent protein kinases. It demonstrates a higher lipophilicity compared to related compounds such as 8-pCPT-cAMP, which enhances its cell membrane permeability and overall biological effectiveness .

Key Mechanisms:

- Activation of PKA : It activates PKA in both purified enzyme systems and intact cells, leading to significant phosphorylation events.

- Inhibition of Platelet Aggregation : Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced platelet aggregation by mimicking the effects of prostaglandin E1 .

- Stimulation of Insulin Release : In vitro studies indicate that it stimulates insulin secretion from pancreatic islets in a dose-dependent manner .

In Vitro Studies

-

Platelet Studies :

- Sp-5,6-dichloro-cBIMPS effectively induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in human platelets, surpassing the efficacy of other cAMP analogs .

- It was shown to inhibit U46619-induced activation of Rho, Gq, and G12/G13 pathways in platelets, which are critical for platelet activation and aggregation .

- Insulin Secretion :

Summary Table of Biological Activities

Case Studies and Research Findings

While extensive clinical data on Sp-5,6-dichloro-cBIMPS remains limited, several studies have highlighted its potential applications:

- Platelet Function Studies :

- Diabetes Research :

Eigenschaften

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHVPHQPNCKKG-MOBMELGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.